N-(2-Cyanoethyl)-N-ethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(N-ethylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRNRZQRKCXPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044587 | |
| Record name | 3-[Ethyl(phenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-87-8 | |
| Record name | 3-(Ethylphenylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Cyanoethyl)-2-phenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Cyanoethyl)-N-ethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81243 | |
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| Record name | Propanenitrile, 3-(ethylphenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[Ethyl(phenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-ethylanilino)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.209 | |
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| Record name | N-(2-CYANOETHYL)-N-ETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/465EKH3OG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for N 2 Cyanoethyl N Ethylaniline
Catalytic Approaches in N-Ethylaniline Cyanoethylation
The primary route for the synthesis of N-(2-Cyanoethyl)-N-ethylaniline is the cyanoethylation of N-ethylaniline with acrylonitrile (B1666552). This reaction is a classic example of a Michael addition, where the amine acts as a nucleophile. orgsyn.org The efficiency and selectivity of this process are highly dependent on the catalyst employed.
Optimization of Catalyst Systems
A variety of catalysts have been investigated to optimize the synthesis of this compound. These range from simple acidic and basic compounds to more complex binary and supported catalyst systems.
Early methods involved the use of catalysts such as resorcinol, glacial acetic acid, and zinc chloride, often requiring elevated temperatures of 85-90°C and reaction times of up to 12 hours. google.com Cupric acetate (B1210297) has been identified as a particularly effective catalyst for the monocyanoethylation of aromatic amines, including aniline (B41778), leading to improved yields and shorter reaction times. researchgate.net For instance, the use of cupric acetate has resulted in a 73% yield of N-2-cyanoethylaniline. orgsyn.org
Binary catalyst systems have also been explored to enhance catalytic activity and selectivity. A combination of aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) has been shown to be more effective than AlCl₃ alone in catalyzing the cyanoethylation of substituted anilines, achieving yields of 92-94% for certain derivatives. researchgate.net Another patented method utilizes a binary catalyst system composed of two components from a selection including aluminum chloride, zinc chloride, glacial acetic acid, and resorcinol. google.com Furthermore, a process involving hydrochloric acid and zinc chloride as catalysts has been developed, yielding N-cyanoethylaniline with a purity of 97%. google.com
The table below summarizes the performance of various catalyst systems in the cyanoethylation of N-ethylaniline and related aromatic amines.
| Catalyst System | Substrate | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Resorcinol, Glacial Acetic Acid, Zinc Chloride | N-Ethylaniline | Acrylonitrile | 85-90°C, 12 hours | - | - | google.com |
| Cupric Acetate | Aniline | Acrylonitrile | - | 73 | - | orgsyn.org |
| AlCl₃-ZnCl₂ | m-methylaniline, p-methylaniline | Acrylonitrile | - | 92-94 | - | researchgate.net |
| Hydrochloric Acid, Zinc Chloride | Aniline | Acrylonitrile | - | - | 97 | google.com |
| Binary Catalyst (e.g., POCl₃, PCl₃) | N-Ethylaniline | Acrylonitrile | - | - | - | google.com |
Interactive Data Table: The data in the table above can be sorted and filtered by catalyst system, substrate, yield, and purity to allow for a comparative analysis of the different synthetic approaches.
Mechanistic Investigations of Cyanoethylation Reactions
The cyanoethylation of N-ethylaniline with acrylonitrile proceeds via a Michael addition mechanism. orgsyn.org In this reaction, acrylonitrile acts as a Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. The nitrogen atom of N-ethylaniline, with its lone pair of electrons, acts as the nucleophile.
The reaction is typically catalyzed by a base. The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the β-carbon of the acrylonitrile molecule. The general steps of the base-catalyzed mechanism are as follows:
Activation of the Amine: The basic catalyst (B:) removes a proton from the N-ethylaniline (R₂NH), forming a more nucleophilic ethylphenylamide anion (R₂N⁻). R₂NH + B: ⇌ R₂N⁻ + BH⁺
Nucleophilic Attack: The ethylphenylamide anion attacks the electrophilic β-carbon of the acrylonitrile molecule, leading to the formation of a carbanion intermediate. R₂N⁻ + CH₂=CHCN → R₂N-CH₂-CH⁻-CN
Protonation: The carbanion intermediate is then protonated by the protonated catalyst (BH⁺) or another proton source in the reaction mixture to yield the final product, this compound, and regenerate the catalyst. R₂N-CH₂-CH⁻-CN + BH⁺ → R₂N-CH₂-CH₂-CN + B:
The choice of catalyst can influence the reaction rate and the formation of byproducts, such as the dicyanoethylated compound. The use of specific catalysts can help to control the selectivity towards the desired monocyanoethylated product.
Reductive Alkylation Strategies
Reductive alkylation, or reductive amination, presents an alternative pathway for the synthesis of N-substituted anilines. This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Hydrogenation-Based Methods
While not directly applied to the synthesis of this compound in the reviewed literature, hydrogenation-based reductive amination is a well-established method for N-alkylation. For instance, N-ethylaniline can be synthesized by the reaction of aniline with acetaldehyde (B116499) to form a Schiff base, which is subsequently reduced using a hydrogenating agent like sodium borohydride (B1222165) (NaBH₄). google.com This two-step, one-pot process operates at normal temperature and pressure, offering a potentially milder alternative to high-pressure alkylation methods. google.com This strategy could, in principle, be adapted for the synthesis of more complex N-substituted anilines.
A study on the N-alkylation of 2,6-diethyl aniline utilized a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor, demonstrating an efficient and economical process for the synthesis of secondary and tertiary amines. jocpr.com This approach highlights the potential of catalytic transfer hydrogenation in reductive amination reactions.
Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic protocols for N-cyanoethylated anilines. One such "clean production method" for N-cyanoethylaniline focuses on minimizing waste and maximizing resource efficiency. google.com This process, which uses hydrochloric acid and zinc chloride as catalysts, incorporates steps for the recovery and reuse of unreacted acrylonitrile and the aniline present in the distillate. google.com The final product is purified by steam distillation to reduce the content of residual aniline, thereby improving its quality for subsequent applications and reducing the discharge of high-concentration wastewater. google.com
The use of water as a solvent and the application of recyclable catalysts are key aspects of developing greener synthetic routes. jocpr.com The reductive amination approach using Pd/C and ammonium formate in an aqueous alcoholic medium is an example of a more environmentally benign alternative to traditional methods that may use toxic reagents. jocpr.com
Continuous Flow Synthesis and Process Intensification
Continuous flow chemistry is emerging as a powerful tool for process intensification, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific research on the continuous flow synthesis of this compound is limited, studies on related N-substituted anilines demonstrate the feasibility of this technology.
A continuous flow process for the N-methylation of aniline using a mesoporous Al-SBA-15 catalyst has been reported, achieving high conversions and selectivity for the monoalkylated product under optimized conditions. researchgate.net This system allows for precise control over reaction parameters, leading to increased efficiency and reduced solvent usage. researchgate.net
Furthermore, the development of continuous chemoenzymatic synthesis of anilines using immobilized nitroreductases showcases a sustainable approach that operates at room temperature and pressure in an aqueous buffer. acs.org The integration of a continuous extraction module allows for a streamlined reaction and workup process in a single operation. acs.org These examples underscore the potential of continuous flow technology to revolutionize the synthesis of N-substituted anilines, including this compound, by enabling safer, more efficient, and environmentally friendly production processes.
Microreactor Technologies for this compound Production
The production of this compound is achieved through the cyanoethylation of N-ethylaniline, which is a type of Michael addition reaction. This reaction is typically exothermic, and managing heat transfer is crucial for safety and selectivity. cip.com.cn Microreactors, with their high surface-area-to-volume ratio, offer superior heat and mass transfer capabilities compared to large-scale batch reactors. beilstein-journals.orgresearchgate.net This enhanced control allows for reactions to be run under more aggressive conditions safely, often leading to significantly higher yields and shorter reaction times. beilstein-journals.org
The application of microreactor technology has been successfully demonstrated for the continuous synthesis of the structurally related compound N,N-dicyanoethylaniline. cip.com.cn In this process, the reaction time was drastically reduced from over two hours in a conventional batch process to approximately 14 minutes in a microreactor system, while maintaining high conversion and selectivity. cip.com.cn This process intensification is directly applicable to the synthesis of this compound. The benefits offered by microreactors, such as improved safety by minimizing the accumulation of hazardous materials, reduced waste, and lower operating costs, make them an efficient tool for the development and intensification of the cyanoethylation process. beilstein-journals.orgresearchgate.net
Benefits of Microreactor Technology for Cyanoethylation:
| Feature | Benefit | Reference |
|---|---|---|
| High Heat Exchange Efficiency | Enhanced safety for exothermic reactions, better temperature control. | beilstein-journals.org |
| High Mass Transfer | Improved mixing of reactants, leading to faster reaction rates and higher selectivity. | researchgate.net |
| Small Reaction Volume | Minimized risk, ability to handle hazardous reagents safely. | beilstein-journals.orgresearchgate.net |
| Process Intensification | Significant reduction in reaction time and increased throughput. | cip.com.cn |
| Economic Advantages | Lower manufacturing and operating costs, reduced use of raw materials and solvents. | beilstein-journals.org |
Reaction Kinetics and Process Parameter Optimization in Continuous Systems
A thorough understanding of reaction kinetics is essential for designing efficient continuous processes and optimizing reactor performance. cip.com.cnosti.gov For the cyanoethylation of aniline derivatives in a microreactor, a kinetic model can be established based on the reaction network. cip.com.cn This allows for the determination of kinetic parameters, providing valuable insights for a controllable and optimized reaction. cip.com.cn
In a study on the continuous synthesis of N,N-dicyanoethylaniline, researchers developed a kinetic model that accurately predicted the conversion of the amine. cip.com.cn By optimizing reaction conditions such as temperature, residence time, and molar ratio of reactants, they achieved a significant process intensification. cip.com.cn For instance, the reaction time was shortened to 14 minutes while maintaining high product selectivity. cip.com.cn This approach, combining kinetic modeling with process optimization, is directly transferable to the continuous production of this compound. The ability to precisely control parameters in a continuous flow system allows for the fine-tuning of the reaction to maximize yield and minimize byproduct formation. osti.govresearchgate.net
Optimized Parameters for Continuous Cyanoethylation in a Microreactor:
| Parameter | Optimized Value/Range | Outcome | Reference |
|---|---|---|---|
| Reaction Time | ~14 minutes | High conversion and selectivity | cip.com.cn |
| Temperature | Elevated (specifics depend on catalyst and substrate) | Increased reaction rate | cip.com.cn |
| Molar Ratio | Optimized to favor mono-cyanoethylation | High selectivity for the desired product | cip.com.cn |
Derivatization Strategies of this compound
Further functionalization of this compound can lead to novel compounds with potentially valuable properties. One such derivatization is N-formylation, which introduces a formyl group (-CHO) onto the nitrogen atom.
N-Formylation Reactions Utilizing Carbon Dioxide
The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for chemical synthesis is a key goal in green chemistry. mdpi.comrsc.org Catalytic N-formylation of amines using CO₂ and a reducing agent represents a sustainable route to produce formamides, which are important chemical feedstocks. rsc.orgnih.gov
While a specific study on the N-formylation of this compound using CO₂ was not identified, the successful formylation of a wide range of other secondary amines demonstrates the viability of this strategy. mdpi.comrsc.org For example, N-methylaniline has been effectively formylated using CO₂ with ethylenediaminetetraacetic acid (EDTA) as a recyclable, metal-free catalyst. mdpi.com Under optimized conditions (80 °C, 2 MPa CO₂, 6 h), a high yield of N-methylformylaniline was achieved. mdpi.com
Another approach involves using heterogeneous catalysts, such as a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (MOF). rsc.org This system has proven effective for the N-formylation of various primary and secondary amines, including anilines, using CO₂ and phenylsilane (B129415) as a reducing agent. The catalyst demonstrated excellent yields, selectivity, and reusability over 15 cycles. rsc.org Given that this compound is a secondary aniline derivative, these catalytic systems are expected to be applicable for its conversion into N-(2-Cyanoethyl)-N-ethyl-N-formylaniline.
Examples of Amines Successfully N-Formylated with CO₂:
| Amine Substrate | Catalyst System | Reducing Agent | Yield | Reference |
|---|---|---|---|---|
| N-methylaniline | EDTA | Phenylsilane | 96% | mdpi.com |
| Benzylamine | DUT-5-CoH | Phenylsilane | >99% | rsc.org |
| Dibenzylamine | DUT-5-CoH | Phenylsilane | 98% | rsc.org |
Comprehensive Spectroscopic and Computational Characterization of N 2 Cyanoethyl N Ethylaniline and Its Analogues
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of N-(2-Cyanoethyl)-N-ethylaniline is characterized by several key absorption bands that are indicative of its molecular structure. A significant band is the C≡N stretching frequency, which is a hallmark of the nitrile group. In related cyano-containing compounds, this stretching vibration is typically observed in the region of 2080-2250 cm⁻¹. For instance, in free cyanide (CN⁻), the ν(C≡N) stretch appears around 2080 cm⁻¹. researchgate.net The precise position of this band in this compound provides insight into the electronic environment of the cyano group.
Other prominent bands in the FT-IR spectrum include those corresponding to the vibrations of the aniline (B41778) ring and the ethyl group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and cyanoethyl groups are found just below 3000 cm⁻¹. Vibrations associated with the C-N stretching of the tertiary amine and the various bending modes of the methylene (B1212753) (CH₂) groups also contribute to the complex fingerprint region of the spectrum.
A study on a similar molecule, N-(2-cyanoethyl)-N-butylaniline, utilized DFT/B3LYP methods with a 6-311++G(d,p) basis set to predict the vibrational spectra, which were then compared with experimentally recorded FT-IR and FT-Raman spectra. researchgate.net This combined experimental and theoretical approach allows for a more definitive assignment of the observed vibrational bands.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures (Note: Specific experimental values for this compound are based on typical ranges for the functional groups present and data from analogous compounds.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching (ν) | 2240 - 2260 |
| Aromatic C-H | Stretching (ν) | 3000 - 3100 |
| Aliphatic C-H | Stretching (ν) | 2850 - 2970 |
| C-N (Tertiary Amine) | Stretching (ν) | 1180 - 1360 |
| C=C (Aromatic) | Stretching (ν) | 1450 - 1600 |
| CH₂ | Bending (δ) | 1440 - 1480 |
Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis
Complementing the FT-IR data, FT-Raman spectroscopy provides information on the polarizability changes during molecular vibrations. For this compound, the FT-Raman spectrum is particularly useful for observing vibrations that are weak or absent in the IR spectrum. The symmetric vibrations, such as the aromatic ring breathing mode, often give rise to strong signals in the Raman spectrum.
The C≡N stretch is also observable in the FT-Raman spectrum and its intensity can provide further structural information. As with FT-IR, computational studies on analogous molecules like N-(2-cyanoethyl)-N-butylaniline have been instrumental in assigning the bands observed in the experimental FT-Raman spectrum. researchgate.net
Interpretation of Vibrational Assignments and Normal Modes
The detailed assignment of vibrational modes is achieved by correlating experimental data with theoretical calculations, often employing Density Functional Theory (DFT). For a comprehensive analysis, the potential energy distribution (PED) is calculated, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net
For this compound, key vibrational modes include:
C≡N Stretch: A highly localized vibration primarily involving the stretching of the carbon-nitrogen triple bond.
Aromatic Ring Modes: These include C-H stretching, C=C stretching, and various in-plane and out-of-plane bending and ring deformation modes.
Ethyl Group Vibrations: These encompass symmetric and asymmetric stretching and bending (scissoring, wagging, twisting, rocking) modes of the CH₃ and CH₂ groups.
Methylene Bridge Vibrations: The CH₂ groups of the cyanoethyl moiety also exhibit characteristic stretching and bending vibrations.
C-N Stretching: Vibrations associated with the tertiary amine nitrogen connected to the ethyl group, the cyanoethyl group, and the phenyl ring.
This detailed analysis allows for a complete vibrational characterization of the molecule's ground electronic state.
Electronic Spectroscopy and Photophysical Investigations
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure, chromophores, and photophysical behavior.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the substituted aniline chromophore. Aniline itself exhibits a strong primary absorption band (π → π*) around 230-240 nm and a weaker secondary band around 280-290 nm. The substitution of the amino group with ethyl and cyanoethyl groups causes a bathochromic (red) shift in these absorption bands due to the electron-donating nature of the tertiary amine.
Studies on similar molecules, such as N-ethylcarbazole (N-EC), show characteristic absorption bands in the UV region assigned to S₁ ← S₀ (π* ← π) electronic excitations. nih.gov For N-EC, these appear around 332 nm and 346 nm. nih.gov The spectrum of this compound is expected to show analogous π → π* transitions originating from the phenyl ring conjugated with the nitrogen lone pair. The exact position and intensity of these bands are influenced by the solvent polarity.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To provide a theoretical foundation for the observed UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. nih.gov This computational method is used to calculate the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov
For molecules with similar chromophores, TD-DFT calculations have been successfully used to assign the absorption bands observed experimentally. nih.gov For instance, in a study of N-EC, TD-DFT calculations supported the assignment of the absorption band centered at 346 nm to the S₁ ← S₀ (π* ← π) electronic excitation. nih.gov
These calculations also provide information about the molecular orbitals involved in the transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant character on the aniline ring and the nitrogen atom, while the LUMO is likely to be a π* orbital distributed over the aromatic ring. The energy difference between these orbitals (the HOMO-LUMO gap) is a key factor determining the electronic transition energy. researchgate.net
Table 2: Predicted Electronic Transitions for this compound based on TD-DFT Analysis of Analogous Compounds
| Transition | Orbital Character | Expected Wavelength Region (nm) |
| S₀ → S₁ | HOMO → LUMO (π → π) | ~280 - 350 |
| S₀ → S₂ | π → π | < 250 |
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling serve as powerful tools for elucidating the electronic structure, geometric parameters, and reactivity of molecules. For this compound and its analogs, these computational methods provide insights that complement experimental findings and help in understanding their fundamental properties.
Density Functional Theory (DFT) for Ground State Geometries.researchgate.netresearchgate.netresearchgate.netacs.orgaps.orgyoutube.comcymitquimica.comnumberanalytics.com
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the ground state geometries of molecules like this compound by optimizing their molecular structures to the lowest energy state. researchgate.net DFT calculations can predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar aniline derivatives have utilized DFT to determine the pyramidalization angle of the amino group and the planarity of the benzene (B151609) ring, which are crucial for understanding the molecule's conformation. researchgate.net
The optimization of the molecular structure of N-(2-cyanoethyl)-N-butylaniline, an analogue, has been successfully performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set, yielding its most stable optimized structure. researchgate.net These calculations are typically performed in the ground state without any constraints on the potential energy surface. researchgate.net
Conformational Analysis and Energetic Landscapes.acs.orgcymitquimica.com
The flexibility of the ethyl and cyanoethyl groups attached to the nitrogen atom in this compound allows for multiple possible conformations. Conformational analysis using DFT helps in identifying the most stable conformers and understanding the energetic landscape of the molecule. acs.org By performing potential energy surface (PES) scans, researchers can map the energy of the molecule as a function of specific dihedral angles, revealing the rotational barriers and the relative energies of different conformers. acs.org
For related molecules, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides, conformational analysis has shown the existence of an equilibrium of several forms. nih.govmdpi.com These studies identify preferred conformers that are often stabilized by intramolecular hydrogen contacts and influenced by steric factors. nih.govmdpi.com For this compound, the orientation of the ethyl and cyanoethyl groups relative to the aniline plane would be a key determinant of conformational preference and energetic stability.
Basis Set Selection and Functional Assessment.researchgate.netacs.orgyoutube.comcymitquimica.com
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. youtube.com For molecules containing cyano groups and aniline moieties, a careful selection is crucial.
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function. youtube.com Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, generally provide more accurate results but at a higher computational cost. youtube.comyoutube.com The inclusion of diffuse functions (+) is important for describing anions and non-covalent interactions, while polarization functions (d,p) allow for more flexibility in the orbital shapes. youtube.com Studies on aniline derivatives and cyano-containing molecules have often employed basis sets like 6-31G**, 6-31+G(d), and 6-311++G(d,p) to achieve reliable geometries and electronic properties. researchgate.netresearchgate.netaps.orgresearchgate.net
Functionals: The functional in DFT approximates the exchange-correlation energy. Hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are widely used and have been shown to provide a good balance between accuracy and computational efficiency for organic molecules. researchgate.netresearchgate.netresearchgate.net For specific properties, other functionals might be more suitable. For example, long-range corrected functionals like CAM-B3LYP are often used for studying charge transfer and electronic excitations. nih.gov The assessment of different functionals against experimental data or higher-level calculations is a common practice to ensure the reliability of the computational results.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy, shape, and distribution of these orbitals are critical in determining how a molecule interacts with other species. numberanalytics.compku.edu.cn
Highest Occupied Molecular Orbital (HOMO) Characteristics.researchgate.netresearchgate.netresearchgate.netacs.orgaps.orgyoutube.comnumberanalytics.com
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. thaiscience.info For this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom, as the lone pair of electrons on the nitrogen and the π-system of the benzene ring are the most electron-rich parts of the molecule.
Electron-Donating Character: The energy of the HOMO (E_HOMO) is a key indicator of the molecule's electron-donating ability. A higher E_HOMO suggests that the molecule is a better electron donor.
Reactivity: The distribution of the HOMO density indicates the most probable sites for electrophilic attack. In N-alkylanilines, the HOMO is typically centered on the aromatic ring and the nitrogen atom, making these areas susceptible to reaction with electrophiles. researchgate.net
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics.researchgate.netresearchgate.netresearchgate.netacs.orgaps.orgyoutube.comnumberanalytics.com
The LUMO is the innermost orbital without electrons and represents the ability of a molecule to accept electrons. thaiscience.info In this compound, the LUMO is anticipated to have significant contributions from the π* orbitals of the aniline ring and the cyano group.
Electron-Accepting Character: The energy of the LUMO (E_LUMO) is a measure of the molecule's electron-accepting ability. A lower E_LUMO indicates a better electron acceptor.
Reactivity: The LUMO distribution highlights the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group is expected to lower the LUMO energy and localize the LUMO on the cyanoethyl fragment and the aniline ring, making these sites potential targets for nucleophiles. worldscientific.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. sphinxsai.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap is also fundamental in understanding the electronic absorption spectra of the molecule. researchgate.net
HOMO-LUMO Energy Gap and Chemical Stability
The stability of a molecule can be related to the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This energy gap, often referred to as the HOMO-LUMO gap, is a critical parameter in quantum chemistry for understanding chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap indicates that the molecule is more reactive and can be more easily polarized.
The relationship between the HOMO-LUMO energy gap and reactivity has been demonstrated in various molecular systems. For example, in a series of imine intermediates, a larger energy difference between the LUMO and HOMO correlated with the need for higher temperatures or stronger acids for a reaction to proceed. When this energy gap exceeded a certain threshold (around 9 eV), the reaction did not occur under the studied conditions. wuxibiology.com This illustrates that the HOMO-LUMO gap is a valuable descriptor for predicting chemical behavior.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides insights into the electronic structure of a molecule, including intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing charge transfer phenomena within the molecule. materialsciencejournal.orgsphinxsai.com
Intramolecular Charge Transfer Mechanisms
NBO analysis can elucidate the pathways of intramolecular charge transfer (ICT). materialsciencejournal.org This process involves the delocalization of electron density from occupied Lewis-type orbitals (lone pairs or bonds) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org The stabilization energy associated with these interactions, often denoted as E(2), quantifies the strength of the charge transfer. icm.edu.pl
Hyperconjugative Interactions and Electron Delocalization
Hyperconjugation is a type of stabilizing interaction that involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. NBO analysis is particularly effective at identifying and quantifying these interactions. materialsciencejournal.org The energy of these hyperconjugative interactions, E(2), is calculated through second-order perturbation theory. icm.edu.pl
Molecular Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
The MESP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netdeeporigin.com Green and yellow represent areas with intermediate or neutral potential. deeporigin.com This visual representation is invaluable for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvents. libretexts.orgdeeporigin.com
For this compound, the MESP surface would likely show a region of high negative potential around the nitrogen atom of the cyano group due to the presence of the lone pair and the electronegativity of nitrogen. The aromatic ring would exhibit a more complex potential distribution, with regions of negative potential above and below the plane of the ring due to the π-electron cloud. The nitrogen of the aniline group would also influence the potential, with its lone pair contributing to a negative potential, although this would be modulated by its interaction with the ethyl group and the aromatic ring. The hydrogen atoms of the ethyl group and the aromatic ring would likely be associated with regions of positive potential.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for various applications in optoelectronics, such as frequency conversion and optical switching. Molecules with significant NLO properties often possess a large dipole moment and are characterized by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation by light, leading to a large first-order hyperpolarizability (β), a key measure of a molecule's NLO activity.
Computational chemistry plays a vital role in the prediction and design of new NLO materials. researchgate.net Quantum chemical calculations, such as those based on DFT or Møller-Plesset perturbation theory (MP2), can be used to calculate the hyperpolarizability of a molecule. mq.edu.au These calculations can help identify structural features that enhance NLO properties.
This compound possesses the characteristic features of a potential NLO material: an electron-donating ethylamino group and an electron-withdrawing cyano group, separated by a phenyl ring which acts as a π-conjugated bridge. Theoretical studies on similar substituted anilines have shown that modifications to the donor and acceptor groups, as well as the conjugation length, can significantly impact the first-order hyperpolarizability. mq.edu.au For instance, increasing the donor strength (e.g., from an amino group to a dimethylamino group) or the acceptor strength can lead to a substantial increase in the calculated NLO properties. mq.edu.au Therefore, it is expected that this compound would exhibit NLO properties, and computational studies could provide a quantitative prediction of its hyperpolarizability.
Computational Determination of Thermodynamical Parameters
Computational methods can be employed to determine various thermodynamical parameters of a molecule, such as heat capacity, enthalpy, and entropy. These parameters are essential for understanding the stability and reactivity of a compound under different conditions.
For this compound, experimental studies have been conducted to measure its heat capacity and thermodynamic properties using adiabatic calorimetry. capes.gov.br These experiments determined the melting temperature, enthalpy, and entropy of fusion. capes.gov.br Specifically, the melting temperature for the pure compound was found to be 323.99 K, and a solid-to-solid phase transition was observed at 310.63 K. The molar enthalpy and entropy of this transition were determined to be 980 ± 5 J mol⁻¹ and 3.16 ± 0.02 J K⁻¹ mol⁻¹, respectively. The molar enthalpy and entropy of fusion were measured as 19.4 ± 0.1 kJ mol⁻¹ and 60.1 ± 0.1 J K⁻¹ mol⁻¹, respectively. capes.gov.br
Computational methods can complement these experimental findings by providing theoretical values for these thermodynamic functions. These calculations are typically based on statistical mechanics and use the vibrational frequencies obtained from quantum chemical calculations (e.g., DFT). By calculating the vibrational spectrum, it is possible to derive the heat capacity, enthalpy, and entropy of the molecule at different temperatures. These computed values can be compared with experimental data to validate the computational model and to provide insights into the molecular motions that contribute to the thermodynamic properties.
Table of Thermodynamic Data for this compound
| Property | Experimental Value |
| Purity | 99.0 mol% |
| Melting Temperature (Sample) | 323.50 K |
| Melting Temperature (Pure) | 323.99 K |
| Solid-to-Solid Transition Temperature | 310.63 ± 0.15 K |
| Molar Enthalpy of Transition | 980 ± 5 J mol⁻¹ |
| Molar Entropy of Transition | 3.16 ± 0.02 J K⁻¹ mol⁻¹ |
| Molar Enthalpy of Fusion | 19.4 ± 0.1 kJ mol⁻¹ capes.gov.br |
| Molar Entropy of Fusion | 60.1 ± 0.1 J K⁻¹ mol⁻¹ capes.gov.br |
Reactivity Mechanisms and Chemical Transformations of N 2 Cyanoethyl N Ethylaniline
Nucleophilic and Electrophilic Reaction Pathways
The chemical nature of N-(2-Cyanoethyl)-N-ethylaniline allows it to act as both a nucleophile and a substrate for nucleophilic and electrophilic attacks.
The primary nucleophilic character stems from the lone pair of electrons on the tertiary amine nitrogen and the electron-rich aromatic ring. The ethyl group attached to the nitrogen is electron-donating, which increases the electron density on both the nitrogen and the phenyl ring, enhancing its nucleophilicity. This activation makes the aromatic ring susceptible to electrophilic aromatic substitution reactions. smolecule.com Electrophiles will preferentially attack the ortho and para positions relative to the activating N-ethyl-N-(2-cyanoethyl)amino group. A significant application of this reactivity is its use as a coupling component in diazotization reactions to form azo dyes. smolecule.com
The compound can also undergo nucleophilic reactions. While the nitrogen atom is a nucleophilic center, the nitrile group (-C≡N) can undergo nucleophilic addition across the carbon-nitrogen triple bond. Furthermore, under specific conditions, the cyano group could potentially serve as a leaving group in nucleophilic substitution reactions. smolecule.com
The synthesis of this compound itself is a classic example of a nucleophilic reaction, specifically the Michael addition of N-ethylaniline to acrylonitrile (B1666552). google.com This reaction highlights the nucleophilic character of the parent N-ethylaniline.
| Reaction Type | Reactive Site | Description |
| Electrophilic Aromatic Substitution | Phenyl Ring (Ortho/Para positions) | The electron-donating amino group activates the ring, facilitating reactions like nitration, halogenation, and diazo coupling. smolecule.comyoutube.com |
| Nucleophilic Addition | Cyano Group (Carbon atom) | The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. |
| Nucleophilic Character | Amine Nitrogen | The lone pair on the nitrogen atom allows it to act as a nucleophile. |
Oxidative and Reductive Transformations
The functional groups within this compound are susceptible to both oxidation and reduction.
Reductive Transformations: The most common reductive transformation involves the nitrile group. The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion is a valuable synthetic route for producing more complex diamines.
Oxidative Transformations: The tertiary aniline (B41778) moiety is prone to oxidation. Electrochemical oxidation of tertiary aromatic amines, like N,N-dimethylaniline (a related compound), typically proceeds through a one-electron oxidation to form a radical cation. mdpi.com This highly reactive intermediate can then undergo further reactions, such as deprotonation at an adjacent carbon. For this compound, oxidation could lead to the formation of a radical cation centered on the nitrogen, potentially followed by dealkylation or other rearrangements. The compound may turn brown upon exposure to air and light, which is characteristic of aniline derivatives undergoing oxidation. nih.gov
| Transformation | Functional Group | Potential Product(s) |
| Reduction | Nitrile (-C≡N) | Primary Amine (-CH₂CH₂NH₂) |
| Oxidation | Tertiary Aniline | Radical Cation, N-Oxides, Dealkylated products |
Influence of Substituent Effects on Reactivity
The reactivity of this compound is a balance of the electronic effects of its substituents.
N-Ethyl Group: As an alkyl group, the ethyl substituent is electron-donating by induction (+I effect). This effect increases the electron density on the nitrogen atom and, by extension, the aromatic ring. This activation makes the ring significantly more reactive towards electrophiles than benzene (B151609) itself and directs incoming electrophiles to the ortho and para positions. smolecule.com
Substituents on the Aromatic Ring: The presence of additional substituents on the phenyl ring would further modify the compound's reactivity. Electron-donating groups (e.g., methoxy, methyl) would enhance the rate of electrophilic substitution, while electron-withdrawing groups (e.g., nitro, chloro) would decrease it. The oxidation potential of the aniline moiety is also sensitive to the electronic nature of ring substituents. mdpi.com Studies on the cyanoethylation of substituted anilines have shown that catalysts can play a crucial role in overcoming the steric or electronic hindrance posed by substituents. researchgate.net
| Substituent | Electronic Effect | Influence on Reactivity |
| -CH₂CH₃ (Ethyl) | Electron-donating (+I) | Activates the aromatic ring for electrophilic substitution (ortho-, para-directing). smolecule.com |
| -CH₂CH₂C≡N (Cyanoethyl) | Electron-withdrawing (-I) | Reduces the basicity of the nitrogen atom but its overall effect on the ring is overshadowed by the N-atom's lone pair. |
Enzymatic Interactions and Biotransformation Pathways at the Molecular Level
Specific studies on the enzymatic biotransformation of this compound are not extensively documented in publicly available literature. However, based on the metabolism of structurally related compounds like tertiary amines and nitriles, several molecular-level biotransformation pathways can be predicted. These transformations are typically mediated by cytochrome P450 (CYP) enzymes in the liver.
N-Dealkylation: This is a common metabolic pathway for tertiary amines. Enzymes could catalyze the oxidative removal of either the ethyl group to form N-(2-cyanoethyl)aniline, or the cyanoethyl group to form N-ethylaniline. nih.gov The process involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that then decomposes.
N-Oxidation: The tertiary nitrogen atom can be directly oxidized to form an N-oxide derivative, this compound N-oxide. This is another major metabolic route for tertiary amines.
Aromatic Hydroxylation: The phenyl ring can undergo enzymatic hydroxylation, typically at the para-position due to steric accessibility and electronic activation, to yield phenolic metabolites.
Nitrile Metabolism: The cyano group can be metabolized via hydrolysis. Enzymatic hydrolysis, potentially mediated by nitrilase or nitrile hydratase enzymes, could convert the nitrile group into a carboxylic acid, forming 3-(N-ethyl-N-phenylamino)propanoic acid.
These pathways represent probable metabolic fates at a molecular level, transforming the parent compound into more polar, water-soluble metabolites for excretion.
Advanced Applications and Research Frontiers of N 2 Cyanoethyl N Ethylaniline in Materials and Organic Chemistry
Role as a Precursor in Disperse Dye Synthesis
N-(2-Cyanoethyl)-N-ethylaniline is a crucial building block in the manufacturing of azo disperse dyes, which are primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765). nih.govnih.govp2infohouse.org In this context, it functions as a coupling component. The synthesis process typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with this compound to form the final azo dye molecule. nih.govresearchgate.net
The incorporation of this compound and its derivatives into dye structures is a well-established strategy to enhance the performance of disperse dyes. The presence of the cyanoethyl group, in particular, is associated with significant improvements in the dyeing properties of the resulting products. p2infohouse.org Research has shown that disperse dyes synthesized with couplers containing a cyanoethyl group exhibit excellent fastness to washing and good light fastness on polyester fibers. nih.govnih.gov
The chemical structure of a dye molecule dictates its color, fastness, and affinity for a particular substrate. In the case of disperse dyes derived from this compound, the cyanoethyl group plays a pivotal role in defining these properties.
From a chromophoric perspective, the introduction of a β-cyanoethyl group can lead to a hypsochromic shift, which is a shift of the absorption maximum to a shorter wavelength. This influences the final color of the dye. Furthermore, the polarity imparted by the cyano group can affect the dye's solubility in the dyebath and its diffusion into the fiber, which are critical factors for achieving level and deep dyeings.
The table below summarizes the properties of some disperse dyes synthesized using N-substituted anilines, highlighting the influence of the substituent group on the dye's characteristics.
| Diazo Component | Coupling Component | Substituent on Coupler | Resulting Dye Properties |
| Heterocyclic Aromatic Amines | N,N-bis(2-cyanoethyl)-m-methylaniline | Di-cyanoethyl | Yellow, bright crimson, bluish violet, and blue shades with good light fastness and excellent wash fastness on polyester. |
| 2-amino-4-(p-nitrophenyl)-5-nitrothiazole | Substituted N-alkylanilines | Varies | Reddish-brown to bluish-violet shades with very good depth, brightness, and levelness on nylon and polyester fibers. |
| Various | N-ethyl-N-(β-cyanoethyl) aniline (B41778) | Cyanoethyl | Higher fastness properties compared to dyes with a hydroxyl group in the coupler. |
Interactive Data Table: Properties of Disperse Dyes
The data in this table is derived from multiple research findings and illustrates the impact of the cyanoethyl group on dye performance.
Utility in Polymer and Pharmaceutical Intermediate Synthesis
The chemical reactivity of this compound, owing to its aromatic amine and nitrile functionalities, makes it a candidate for use as an intermediate in the synthesis of polymers and pharmaceuticals. prepchem.com
In the realm of polymer chemistry, aniline and its derivatives are known precursors to conducting polymers like polyaniline (PANI). nih.govmdpi.com While direct polymerization of this compound is not widely documented in the reviewed literature, the synthesis of functional copolymers from the related compound N-ethylaniline and aniline has been explored. nih.gov These copolymers have shown interesting properties such as good solubility, film formability, and alterable electrical conductivity. Given the structural similarity, this compound could potentially be used as a monomer or co-monomer to introduce specific functionalities, such as the polar cyano group, into polymer chains, thereby modifying the properties of the resulting materials for specialized applications.
In the pharmaceutical industry, aniline derivatives are integral to the synthesis of a wide array of therapeutic agents. google.comchemrxiv.org The this compound structure contains motifs that could be elaborated into more complex, biologically active molecules. For instance, the synthesis of N-(2-cyanoethyl)-N-[2-(N-ethylcarbamoyloxy)ethyl]aniline has been described, demonstrating how the core structure can be chemically modified. prepchem.com Although specific blockbuster drugs derived directly from this compound are not prominent in the reviewed literature, its role as a versatile building block for creating libraries of compounds for drug discovery remains a possibility.
Research on this compound as a Component in Specialized Materials
The unique combination of an aromatic ring, a tertiary amine, and a nitrile group in this compound suggests its potential for incorporation into various specialized materials. The aromatic moiety can contribute to thermal stability and electronic properties, while the polar cyano group can enhance adhesion and influence the dielectric properties of a material.
Research into related compounds provides a basis for these potential applications. For example, N-ethyl, N-[2-hydroxyethyl]aniline, a structurally similar compound, is used as a cure promoter for unsaturated polyester resins. google.com This suggests that this compound could also function as a reactive component in thermosetting polymers, potentially imparting different curing characteristics or final properties due to the presence of the cyanoethyl group instead of a hydroxyethyl (B10761427) group.
Furthermore, the field of conducting polymers offers another avenue for research. The synthesis of composites of poly(N-ethyl aniline) with talc (B1216) has been investigated, indicating an interest in creating functional materials from N-substituted anilines. The incorporation of this compound into such composite materials could be explored to modulate their conductive and mechanical properties.
Exploration of Biological Activities from a Chemical Perspective
While this compound itself is primarily used as a chemical intermediate, its structural components—the aniline and cyano groups—are present in many biologically active molecules. scbt.com An analysis of its structure from a chemical perspective allows for the exploration of potential biological activities.
Aniline and its derivatives are known to exhibit a wide range of biological effects, and some have been investigated for their potential as anticancer agents. chemrxiv.orgresearchgate.net For example, derivatives of 4-(2-cyclohexylethoxy)aniline (B183823) have been studied as potent radiosensitizers. researchgate.net The substitution pattern on the aniline ring is critical for the observed activity.
The cyano group is also a key feature in many pharmacologically active compounds. nih.gov For instance, quinoxaline (B1680401) derivatives containing a cyano group have been shown to be essential for their anticancer activity. mdpi.com Similarly, the design of novel fungicides has incorporated aniline derivatives, where the electronic properties of substituents on the phenyl ring play a crucial role in enhancing fungicidal activity. nih.gov
The combination of the aniline moiety and a cyano-containing side chain in this compound provides a structural alert for potential biological activity. The molecule could serve as a scaffold for the synthesis of new derivatives to be screened for various therapeutic effects, drawing inspiration from the structure-activity relationships of other known bioactive aniline and cyano-containing compounds. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing N-(2-Cyanoethyl)-N-ethylaniline, and what experimental parameters are critical for yield optimization?
this compound is synthesized via cyanoethylation , where N-ethylaniline reacts with acrylonitrile. Key parameters include:
- Catalyst selection : Base catalysts (e.g., NaOH) or acid conditions are typical .
- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
- Purification : Vacuum distillation (boiling point: 156°C at 0.8 kPa) or chromatography is used to isolate the product . Note: Monitor acrylonitrile toxicity and ensure proper ventilation .
Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from by-products?
Q. What are the primary applications of this compound in dye chemistry, and how does its structure influence dye properties?
The compound serves as an intermediate in disperse dyes (e.g., Disperse Red 50, Disperse Blue 148). Its structure enables:
- Electron-rich aromatic systems for light absorption.
- Cyanogroup reactivity in azo coupling and thiocyanate cycloaddition reactions .
- Solubility in organic matrices for textile/polymer dyeing .
Advanced Research Questions
Q. How do reaction mechanisms differ between cyanoethylation and alternative pathways (e.g., gas-phase synthesis)?
- Cyanoethylation : Proceeds via nucleophilic attack of the amine on acrylonitrile, forming a β-cyanoethylated product. Acid/base catalysis stabilizes intermediates .
- Gas-phase synthesis : Requires heterogeneous catalysts (e.g., γ-Al2O3 or zeolites) for N-ethylaniline production, which precedes cyanoethylation. This method reduces solvent use but demands precise temperature/pressure control .
Q. What analytical challenges arise in quantifying trace impurities (e.g., unreacted acrylonitrile or N-ethylaniline), and how are they resolved?
- Challenges : Overlapping chromatographic peaks (GC/HPLC) and interference from decomposition products.
- Solutions : Use GC-MS with selective ion monitoring (SIM) for acrylonitrile (m/z 53) and N-ethylaniline (m/z 121.18). Derivatization (e.g., with trifluoroacetic anhydride) enhances detection limits .
Q. How does the steric and electronic environment of this compound influence its reactivity in azo dye synthesis?
- Steric effects : The ethyl and cyanoethyl groups hinder electrophilic substitution, directing coupling reactions to para positions .
- Electronic effects : The electron-donating ethyl group activates the aromatic ring, while the electron-withdrawing cyano group modulates reactivity in diazonium salt coupling .
Q. What strategies mitigate contradictions in reported physical properties (e.g., discrepancies in melting points or solubility)?
- Sample purity : Impurities (e.g., residual solvents) alter observed melting points. Recrystallize from ethanol/water mixtures .
- Measurement conditions : Boiling points vary with pressure; ensure consistent vacuum levels (e.g., 0.8 kPa for 156°C) .
Methodological Considerations for Experimental Design
Q. How can researchers optimize catalytic systems for scalable cyanoethylation while minimizing waste?
- Green chemistry approaches : Use recyclable catalysts (e.g., immobilized ionic liquids) or solvent-free conditions .
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress without sampling .
Q. What computational tools predict the compound’s reactivity in novel dye formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
